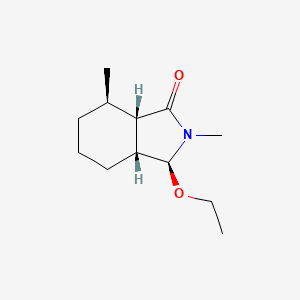![molecular formula C9H9Cl2NO2 B1167168 disodium;[[3-[1-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]ethyl]-4-nitrophenoxy]-oxidophosphoryl] hydrogen phosphate CAS No. 115850-14-1](/img/structure/B1167168.png)
disodium;[[3-[1-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]ethyl]-4-nitrophenoxy]-oxidophosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine5’-(trihydrogen diphosphate), P’-[1-(2-nitrophenyl)ethyl] ester (9CI) is a complex organic compound that belongs to the class of nucleotides It is a derivative of guanosine diphosphate, modified with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine5’-(trihydrogen diphosphate), P’-[1-(2-nitrophenyl)ethyl] ester (9CI) typically involves the esterification of guanosine diphosphate with 1-(2-nitrophenyl)ethanol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Guanosine5’-(trihydrogen diphosphate), P’-[1-(2-nitrophenyl)ethyl] ester (9CI) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to release guanosine diphosphate and 1-(2-nitrophenyl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Guanosine diphosphate and 1-(2-nitrophenyl)ethanol.
Scientific Research Applications
Guanosine5’-(trihydrogen diphosphate), P’-[1-(2-nitrophenyl)ethyl] ester (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and modification studies.
Biology: Employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biochemical pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Guanosine5’-(trihydrogen diphosphate), P’-[1-(2-nitrophenyl)ethyl] ester (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Guanosine diphosphate (GDP): A nucleotide involved in cellular energy transfer.
Guanosine triphosphate (GTP): Another nucleotide that plays a crucial role in protein synthesis and signal transduction.
Adenosine diphosphate (ADP): A nucleotide involved in energy metabolism.
Uniqueness
Guanosine5’-(trihydrogen diphosphate), P’-[1-(2-nitrophenyl)ethyl] ester (9CI) is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets that are not possible with unmodified nucleotides.
Properties
CAS No. |
115850-14-1 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
0 |
Synonyms |
[1-(2-Nitrophenyl)-ethyl]-guanosine-5/'/'-diphosphoric acid disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




